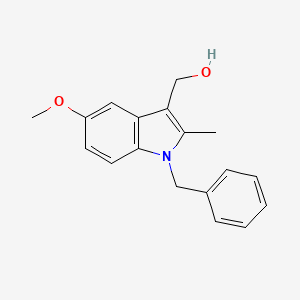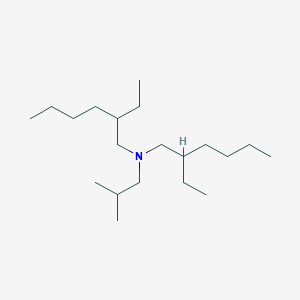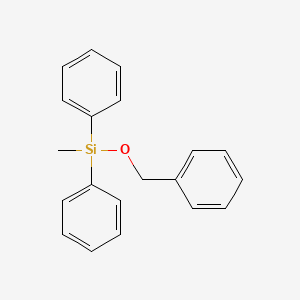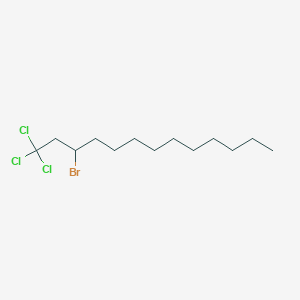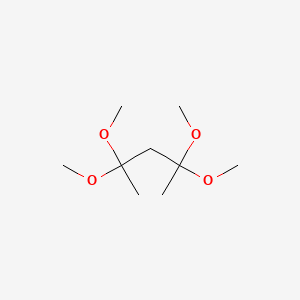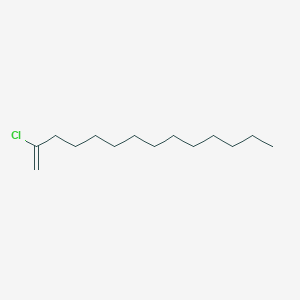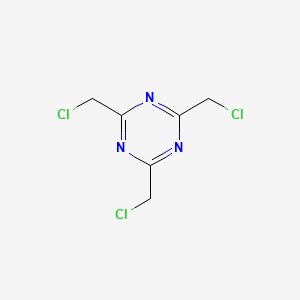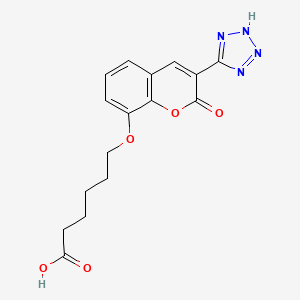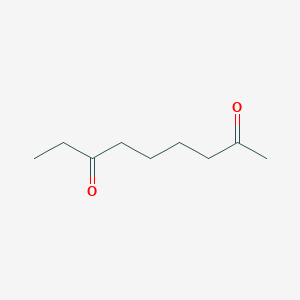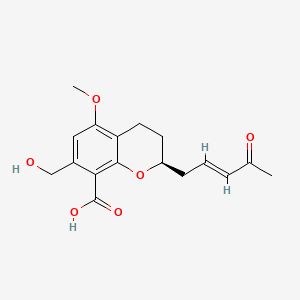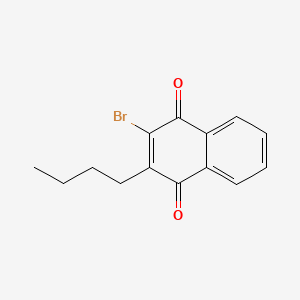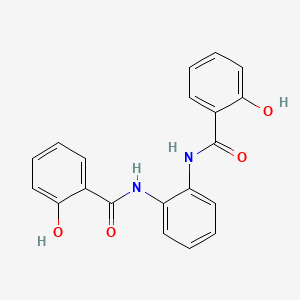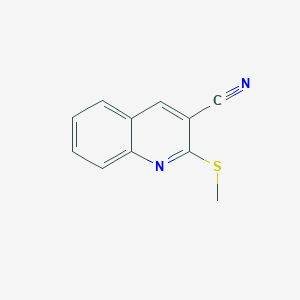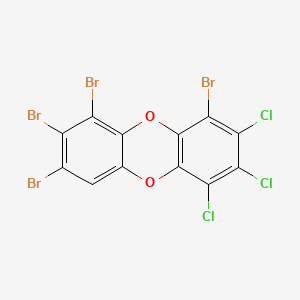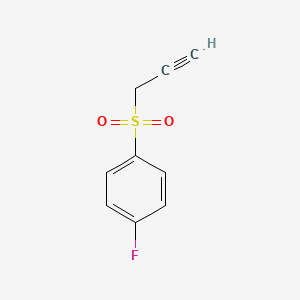
Benzene, 1-fluoro-4-(2-propynylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-fluoro-4-(2-propynylsulfonyl)-: is an organic compound characterized by a benzene ring substituted with a fluorine atom and a propynylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2-propynylsulfonyl)- typically involves electrophilic aromatic substitution reactions. The process begins with the fluorination of benzene to form fluorobenzene. Subsequently, the propynylsulfonyl group is introduced through a sulfonation reaction. The reaction conditions often require the presence of strong acids or bases to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as fluorobenzene and propynylsulfonyl chloride. These intermediates are then reacted under controlled conditions to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-fluoro-4-(2-propynylsulfonyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.
Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-fluoro-4-(2-propynylsulfonyl)- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated and sulfonylated aromatic compounds on biological systems. It is also used in the development of bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, Benzene, 1-fluoro-4-(2-propynylsulfonyl)- is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of Benzene, 1-fluoro-4-(2-propynylsulfonyl)- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The fluorine atom and the propynylsulfonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
- Benzene, 1-fluoro-4-(methylsulfonyl)-
- Benzene, 1-fluoro-4-(2-nitro-1-propenyl)-
- Benzene, 1-fluoro-4-(2-phenylethyl)-
- Benzene, 1-fluoro-4-(phenylsulfonyl)-
Comparison: Benzene, 1-fluoro-4-(2-propynylsulfonyl)- is unique due to the presence of the propynylsulfonyl group, which imparts distinct chemical properties compared to other similar compounds. The propynyl group introduces additional reactivity, allowing for the formation of more complex molecules. In contrast, compounds like Benzene, 1-fluoro-4-(methylsulfonyl)- and Benzene, 1-fluoro-4-(2-nitro-1-propenyl)- have different substituents that influence their reactivity and applications .
Propriétés
Numéro CAS |
111247-85-9 |
|---|---|
Formule moléculaire |
C9H7FO2S |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-fluoro-4-prop-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C9H7FO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h1,3-6H,7H2 |
Clé InChI |
NHHLQRUSKZUHHU-UHFFFAOYSA-N |
SMILES canonique |
C#CCS(=O)(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


